2-(3-Deuterionaphthalen-2-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Naphthyl-3-D)pyrimidine is an aromatic heterocyclic compound that contains a pyrimidine ring fused with a naphthalene moiety. Pyrimidines are known for their wide range of pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and antifungal properties . The naphthalene ring enhances the compound’s stability and biological activity, making it a valuable target for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Naphthyl-3-D)pyrimidine typically involves the condensation of 2-naphthol with pyrimidine derivatives under acidic or basic conditions. One common method includes the reaction of 2-naphthol with isatin in the presence of an acid catalyst to form an intermediate, which then undergoes cyclization to yield the desired pyrimidine compound . Another approach involves the use of aromatic aldehydes, β-naphthol, and 6-amino-1,3-dimethyl uracil in a deep eutectic solvent, resulting in a highly efficient and selective synthesis .
Industrial Production Methods
Industrial production of 2-(2-Naphthyl-3-D)pyrimidine often employs large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of deep eutectic solvents has gained popularity due to their cost-effectiveness, environmental sustainability, and ability to produce high yields .
Chemical Reactions Analysis
Types of Reactions
2-(2-Naphthyl-3-D)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form naphthoquinone derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Electrophilic reagents like halogens, nitro groups
Major Products Formed
Oxidation: Naphthoquinone derivatives
Reduction: Dihydro derivatives
Substitution: Halogenated or nitro-substituted naphthyl-pyrimidine compounds
Scientific Research Applications
2-(2-Naphthyl-3-D)pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an anti-inflammatory and antibacterial agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Naphthyl-3-D)pyrimidine involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit tyrosine kinases, extracellular regulated protein kinases, and other signaling pathways involved in cell proliferation and survival . The compound’s anti-inflammatory effects are linked to its inhibition of cyclooxygenase enzymes and other inflammatory mediators .
Comparison with Similar Compounds
2-(2-Naphthyl-3-D)pyrimidine can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidine: Known for its anticancer and antibacterial activities.
Pyrido[3,4-d]pyrimidine: Exhibits anti-inflammatory and antiviral properties.
Pyrido[4,3-d]pyrimidine: Used in the development of therapeutic agents for various diseases.
The uniqueness of 2-(2-Naphthyl-3-D)pyrimidine lies in its naphthalene moiety, which enhances its stability and biological activity compared to other pyrimidine derivatives.
Properties
Molecular Formula |
C14H10N2 |
---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
2-(3-deuterionaphthalen-2-yl)pyrimidine |
InChI |
InChI=1S/C14H10N2/c1-2-5-12-10-13(7-6-11(12)4-1)14-15-8-3-9-16-14/h1-10H/i7D |
InChI Key |
ZMBRRTOSJMWLDX-WHRKIXHSSA-N |
Isomeric SMILES |
[2H]C1=CC2=CC=CC=C2C=C1C3=NC=CC=N3 |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.